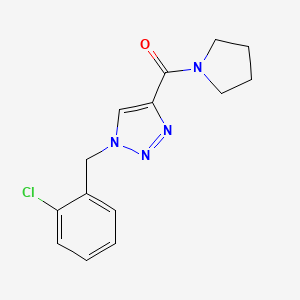
1-(2-chlorobenzyl)-4-(1-pyrrolidinylcarbonyl)-1H-1,2,3-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-chlorobenzyl)-4-(1-pyrrolidinylcarbonyl)-1H-1,2,3-triazole is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of 1-(2-chlorobenzyl)-4-(1-pyrrolidinylcarbonyl)-1H-1,2,3-triazole is not fully understood. However, studies have suggested that the compound may inhibit the activity of enzymes involved in cancer cell growth and inflammation. Additionally, 1-(2-chlorobenzyl)-4-(1-pyrrolidinylcarbonyl)-1H-1,2,3-triazole may disrupt the cell membrane of fungi and bacteria, leading to their death.
Biochemical and Physiological Effects
Studies have shown that 1-(2-chlorobenzyl)-4-(1-pyrrolidinylcarbonyl)-1H-1,2,3-triazole has various biochemical and physiological effects. The compound has been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 1-(2-chlorobenzyl)-4-(1-pyrrolidinylcarbonyl)-1H-1,2,3-triazole has been found to reduce the production of pro-inflammatory cytokines in animal models of inflammation. The compound has also been found to have anti-fungal and anti-bacterial properties, leading to the death of fungi and bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(2-chlorobenzyl)-4-(1-pyrrolidinylcarbonyl)-1H-1,2,3-triazole in lab experiments is its potential as a multi-functional compound, with applications in various fields of scientific research. Additionally, the compound has been found to have low toxicity, making it a safer alternative to other compounds with similar applications. However, one limitation of using 1-(2-chlorobenzyl)-4-(1-pyrrolidinylcarbonyl)-1H-1,2,3-triazole in lab experiments is its relatively high cost compared to other compounds.
Zukünftige Richtungen
There are various future directions for the study of 1-(2-chlorobenzyl)-4-(1-pyrrolidinylcarbonyl)-1H-1,2,3-triazole. One potential direction is the development of more efficient synthesis methods to reduce the cost of the compound. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2-chlorobenzyl)-4-(1-pyrrolidinylcarbonyl)-1H-1,2,3-triazole and its potential applications in various fields of scientific research. Further research is also needed to determine the safety and efficacy of the compound in vivo, as most studies have been conducted in vitro. Finally, the potential use of 1-(2-chlorobenzyl)-4-(1-pyrrolidinylcarbonyl)-1H-1,2,3-triazole as a therapeutic agent for various diseases should be explored further.
Synthesemethoden
The synthesis of 1-(2-chlorobenzyl)-4-(1-pyrrolidinylcarbonyl)-1H-1,2,3-triazole involves the reaction of 2-chlorobenzyl chloride with sodium azide, followed by the reaction of the resulting intermediate with N-boc-pyrrolidine. The compound is then deprotected using trifluoroacetic acid to obtain the final product.
Wissenschaftliche Forschungsanwendungen
1-(2-chlorobenzyl)-4-(1-pyrrolidinylcarbonyl)-1H-1,2,3-triazole has been found to have potential applications in various fields of scientific research. It has been studied for its anti-cancer properties, as it has been found to inhibit the growth of cancer cells in vitro. The compound has also been studied for its anti-inflammatory properties, as it has been found to reduce inflammation in animal models. Additionally, 1-(2-chlorobenzyl)-4-(1-pyrrolidinylcarbonyl)-1H-1,2,3-triazole has been studied for its potential use as an anti-fungal and anti-bacterial agent.
Eigenschaften
IUPAC Name |
[1-[(2-chlorophenyl)methyl]triazol-4-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O/c15-12-6-2-1-5-11(12)9-19-10-13(16-17-19)14(20)18-7-3-4-8-18/h1-2,5-6,10H,3-4,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLDSIBHZHCKJAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CN(N=N2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorobenzyl)-4-(1-pyrrolidinylcarbonyl)-1H-1,2,3-triazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

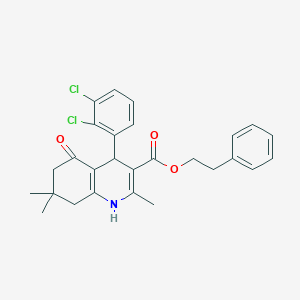

![2,7-diamino-4-[2-(trifluoromethyl)phenyl]-4H-chromene-3-carbonitrile](/img/structure/B5207044.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide](/img/structure/B5207047.png)
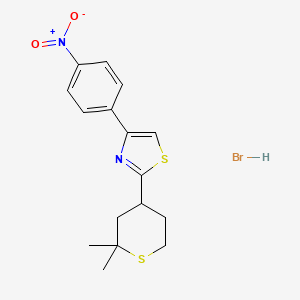

![1-(2,5-dichlorophenyl)-3,5-dimethyl-4-[(3-nitrophenyl)diazenyl]-1H-pyrazole](/img/structure/B5207063.png)
![5-[2-(1-naphthylmethoxy)benzylidene]-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5207072.png)
![N-(2-{5-[(2-amino-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}ethyl)-3,4-dichlorobenzamide](/img/structure/B5207080.png)
![1-(cyclohexylmethyl)-N-[2-(4-methylphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5207093.png)
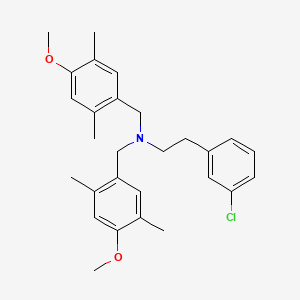
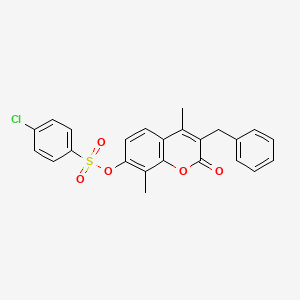
![4-(2,2-dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)benzonitrile](/img/structure/B5207124.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,4-dimethylbenzamide](/img/structure/B5207135.png)